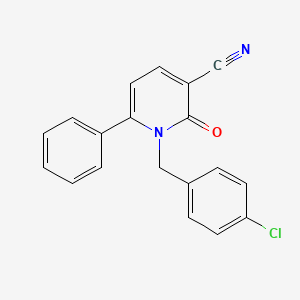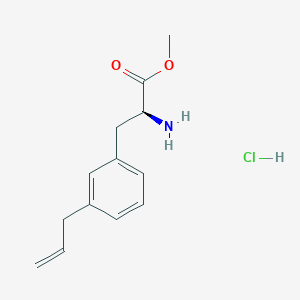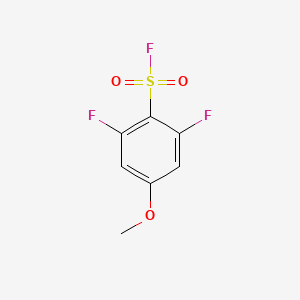![molecular formula C15H12FN5OS B2559082 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide CAS No. 2380146-00-7](/img/structure/B2559082.png)
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed for anticancer therapy. This molecule has been shown to selectively target hypoxic regions within tumors, which are commonly resistant to conventional therapies.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide involves the selective activation of the prodrug by the hypoxic environment within the tumor. This activation leads to the release of Br-IPM, which is a potent cytotoxic agent that induces DNA cross-linking and ultimately cell death. The hypoxic environment within the tumor is created by the inadequate blood supply and oxygenation, which is a common feature of solid tumors.
Biochemical and Physiological Effects:
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide has been shown to induce DNA cross-linking and ultimately cell death in hypoxic tumor cells. The molecule has also been shown to inhibit tumor growth and metastasis in various preclinical models of cancer. 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide has been well-tolerated in clinical trials and has shown promising results in combination with other anticancer therapies.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide is its selective targeting of hypoxic regions within tumors, which are commonly resistant to conventional therapies. This makes 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide a promising candidate for combination therapy with other anticancer agents. However, the hypoxia-activated prodrug nature of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide also poses a limitation for lab experiments, as the hypoxic environment must be accurately reproduced in vitro for accurate testing.
Future Directions
There are several future directions for the development of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide. One direction is the optimization of the prodrug for increased efficacy and selectivity. Another direction is the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the combination of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide with other anticancer agents for improved efficacy is an area of active research. Finally, the development of imaging agents for the detection of hypoxic regions within tumors could aid in the clinical application of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide.
Synthesis Methods
The synthesis of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitropyridine with 2-thiophenecarboxaldehyde to form 4-chloro-3-(2-thienyl)pyridine-2-carbaldehyde. This intermediate is then reacted with 4-aminopyridine to form 4-(2-thienyl)-3-pyridinylamine, which is further reacted with 3-azetidinone to form 5-(2-thienyl)-3-pyridinylazetidin-3-one. Finally, the prodrug is obtained by reacting 5-(2-thienyl)-3-pyridinylazetidin-3-one with 5-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for its anticancer activity. The molecule has been shown to selectively target hypoxic regions within tumors, which are commonly resistant to conventional therapies. This selective targeting is achieved through the activation of the prodrug by the hypoxic environment within the tumor, which leads to the release of the cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide has shown promising results in various preclinical models of cancer, including breast, lung, pancreatic, and prostate cancer.
properties
IUPAC Name |
5-fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5OS/c16-10-3-9(4-17-5-10)15(22)20-11-6-21(7-11)14-13-12(1-2-23-13)18-8-19-14/h1-5,8,11H,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVCOHHULOHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=CC(=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2559002.png)

![(Z)-ethyl 4-((4-((3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2559007.png)
![4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2559008.png)



![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2559017.png)

![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)
